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Compound of Interest

Compound Name:
4,4'-(ETHANE-1,1-

DIYL)DIPHENOL

CAS No.: 2081-08-5

Cat. No.: B057181 Get Quote

Chemical Identity, Industrial Utility, and Endocrine
Mechanism[1][2]
Executive Summary
Bisphenol E (BPE, CAS 2081-08-5) is a structural analog of Bisphenol A (BPA) characterized

by an ethylidene bridge connecting two phenolic rings. While often categorized generically

alongside other bisphenols, BPE possesses distinct physicochemical properties—most notably

a lower viscosity in resin formulations and a unique, high-affinity interaction with Estrogen-

Related Receptor Gamma (ERR

). This guide analyzes BPE’s synthesis, industrial application in cyanate ester resins, and its
specific toxicological profile, distinguishing it from its methylated homolog, BPA.

Chemical Identity & Physicochemical Properties
Structurally, BPE differs from BPA by the absence of one methyl group at the bridging carbon.

This seemingly minor modification significantly alters its steric profile, enhancing its rotational

freedom and receptor binding capability.

Comparative Structure
The following diagram illustrates the structural relationship between Phenol, Acetaldehyde, and

the resulting Bisphenol E, contrasting it with BPA.
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Figure 1: Synthesis logic and structural comparison. BPE is synthesized via the condensation

of phenol and acetaldehyde, resulting in an ethylidene bridge.

Key Constants Table
Property Bisphenol E (BPE) Bisphenol A (BPA) Significance

CAS Number 2081-08-5 80-05-7 Unique Identifier

Molecular Formula

C

H

O

C

H

O

BPE lacks one -CH

group

Molecular Weight 214.26 g/mol 228.29 g/mol
Slightly lower MW

facilitates volatility

Bridge Structure
Ethylidene (-CH(CH

)-)

Isopropylidene (-C(CH

)

-)

Defines steric

hindrance & receptor

fit

LogP (Octanol/Water) ~3.08 ~3.32

High lipophilicity;

bioaccumulative

potential

Physical State Solid (Crystalline) Solid (Prills/Flakes) -
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Industrial Applications: The Cyanate Ester
Advantage
While BPE is a contaminant in some commercial BPA grades, its primary intentional industrial

use is in the synthesis of Bisphenol E Cyanate Ester (BECy) resins.

BECy Resin Properties
BECy resins are critical in aerospace and electronics due to a specific rheological advantage:

Low Viscosity: The asymmetry of the ethylidene bridge disrupts crystal packing more

effectively than the isopropylidene bridge of BPA. This results in liquid monomers with

viscosities as low as 0.09–0.12 Pa·s at room temperature, allowing for easier injection

molding and impregnation of composite fibers without solvents.

High T

: Upon curing (trimerization to triazine rings), BECy networks exhibit a high glass transition
temperature (

270°C), making them suitable for high-temperature structural composites.

Biological Mechanism & Toxicology[3][4]
BPE is not merely a "weaker" BPA; in specific pathways, it is significantly more potent. The

removal of the methyl group reduces steric hindrance, allowing BPE to fit more deeply into the

ligand-binding pocket of certain nuclear receptors.

The ERR "Best Fit" Mechanism
Research indicates that BPE is one of the most potent known ligands for the Estrogen-Related

Receptor Gamma (ERRngcontent-ng-c176312016="" _nghost-ng-c3009799073=""

class="inline ng-star-inserted">

). Unlike the classical Estrogen Receptors (ER

, ER

), ERR
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is constitutively active and highly expressed in the fetal brain and placenta.

Mechanism: The binding pocket of ERR

is compact. The two methyl groups of BPA create minor steric clashes. BPE, having only one
methyl group on the bridge, alleviates this clash, resulting in a binding affinity up to 15-fold
higher than BPA.
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Figure 2: BPE acts as a high-potency agonist for ERR-gamma, potentially disrupting

neurodevelopmental pathways.

Comparative Potency Data
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Receptor
BPE Affinity (IC

)

BPA Affinity (IC

)
Interpretation

ERR ~8.1 nM ~120 nM
BPE is ~15x more

potent

ER ~100–200 nM ~200 nM
Comparable

estrogenic activity

ER Variable Variable
BPE retains weak

partial agonism

Analytical Methodologies
Detection of BPE in biological matrices (serum, urine, tissue) requires high sensitivity due to

trace-level exposures.

Sample Preparation
Matrix: Urine (predominantly glucuronidated), Serum (free + conjugated).

Extraction: Solid Phase Extraction (SPE) using polymeric sorbents (e.g., HLB) is preferred to

retain the lipophilic bisphenol core.

Derivatization (for GC-MS): Silylation with BSTFA/TMCS is mandatory to convert the

phenolic hydroxyls into volatile trimethylsilyl (TMS) derivatives.

Recommended Protocols
Protocol A: LC-MS/MS (High Throughput)

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

Mobile Phase: Water/Methanol gradient with 0.1% Ammonium Fluoride (enhances ionization

in negative mode).

Ionization: ESI Negative Mode (Electrospray).

Transitions (MRM):
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Quantifier:

213

197

Qualifier:

213

93

Protocol B: GC-MS (High Specificity)
Derivatization: 50 µL sample + 50 µL BSTFA (1% TMCS), incubate at 60°C for 30 min.

Injection: Splitless mode at 280°C.

Detection: SIM mode targeting the molecular ion of the di-TMS derivative (

358).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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